molecular formula C12H13NO3 B2896838 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate CAS No. 478048-00-9

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate

Cat. No. B2896838
CAS RN: 478048-00-9
M. Wt: 219.24
InChI Key: QGKAIRNBQRQXOS-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate, also known as DBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBCA is a cyclopropane-containing molecule that has shown promising results in several studies related to drug discovery, medicinal chemistry, and biological research.

Mechanism of Action

The mechanism of action of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is not fully understood, but it is believed to interact with specific targets in the body, such as enzymes and proteins. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has also been shown to interact with proteins, such as beta-amyloid peptide, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is its ability to interact with specific targets in the body, which makes it a useful tool for studying biological processes. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate is its low solubility in water, which may limit its applications in certain experiments. [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate may also have potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate, including the development of new compounds based on the [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate scaffold, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Further studies are also needed to determine the toxicity and pharmacokinetics of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate, which will be essential for its potential use in clinical settings.

Synthesis Methods

The synthesis of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate can be achieved through several methods, including the reaction of 2-aminophenol with cyclopropanecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. Another method involves the reaction of 2-aminophenol with cyclopropanecarboxylic acid chloride, followed by the addition of triethylamine and benzofuran-4-carbaldehyde. The yield of [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has shown promising results in several scientific research applications, including drug discovery, medicinal chemistry, and biological research. In drug discovery, [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been used as a scaffold for the development of new drugs due to its ability to interact with specific targets in the body. In medicinal chemistry, [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been used to design and synthesize new compounds with improved pharmacological properties. In biological research, [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate has been used to study the mechanism of action of various biological processes, such as enzyme inhibition and protein-protein interactions.

properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12(8-4-5-8)16-13-10-2-1-3-11-9(10)6-7-15-11/h6-8H,1-5H2/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKAIRNBQRQXOS-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3CC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3CC3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.